2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid
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Overview
Description
The compound “COOH” refers to carboxylic acids, which are organic compounds containing a carboxyl group (−COOH). This functional group consists of a carbonyl group (C=O) attached to a hydroxyl group (−OH). Carboxylic acids are known for their acidity and are commonly found in nature, including in amino acids and fatty acids .
Preparation Methods
Carboxylic acids can be synthesized through various methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic catalysts.
Grignard Reagents: When Grignard reagents react with carbon dioxide, they form carboxylic acids after acidification.
Hydrolysis of Esters: Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Chemical Reactions Analysis
Carboxylic acids undergo several types of reactions:
Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles, forming derivatives like esters, amides, and acyl halides.
Neutralization: Carboxylic acids react with bases to form salts and water.
Scientific Research Applications
Carboxylic acids have numerous applications in various fields:
Mechanism of Action
The mechanism of action of carboxylic acids involves their ability to donate protons (H⁺) due to the presence of the carboxyl group. This property allows them to participate in acid-base reactions, forming carboxylate anions (R-COO⁻) and influencing various biochemical pathways .
Comparison with Similar Compounds
Carboxylic acids can be compared with other organic compounds containing hydroxyl or carbonyl groups:
Aldehydes and Ketones: Carboxylic acids are more acidic and have higher boiling points than aldehydes and ketones.
Esters and Amides: Carboxylic acids can be converted to esters and amides through nucleophilic substitution reactions.
Similar compounds include alcohols, aldehydes, ketones, esters, and amides .
Properties
CAS No. |
209808-51-5 |
---|---|
Molecular Formula |
C27H27NO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[2-[2-(4-phenoxy-2-propylphenoxy)ethyl]-1H-indol-5-yl]acetic acid |
InChI |
InChI=1S/C27H27NO4/c1-2-6-20-18-24(32-23-7-4-3-5-8-23)10-12-26(20)31-14-13-22-17-21-15-19(16-27(29)30)9-11-25(21)28-22/h3-5,7-12,15,17-18,28H,2,6,13-14,16H2,1H3,(H,29,30) |
InChI Key |
DFFOSEJNFZUOSK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O |
Synonyms |
2-(2-(4-phenoxy-2-propylphenoxy)ethyl)indole-5-acetic acid 2-PPPE-IAA PPEIA cpd |
Origin of Product |
United States |
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